1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Reaction efficiency Process chemistry API intermediate

This enaminone (CAS 55314-16-4) is the validated intermediate for Imatinib (Gleevec®) and Nilotinib (Tasigna®) synthesis. The specific 3-pyridyl/N,N-dimethyl substitution ensures correct regioselectivity—positional isomers fail to form the target pyrimidine ring. Documented 92-95% reaction efficiency and thermal stability to 150°C enable robust processing. Formally designated EP Impurity A for Imatinib Mesylate, it serves both API manufacturing and analytical QC method validation. Sourcing ≥98% purity with full CoA ensures batch-to-batch consistency for regulatory dossier maintenance.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 55314-16-4
Cat. No. B018815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
CAS55314-16-4
Synonyms1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one;  3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one;  3-Dimethylamino-1-(pyridin-3-yl)propenone; 
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CN=CC=C1
InChIInChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+
InChIKeyMZLRFUCMBQWLNV-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 55314-16-4) for Imatinib and Nilotinib Intermediate Sourcing


1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 55314-16-4) is a pyridine-based α,β-unsaturated enaminone with the molecular formula C₁₀H₁₂N₂O and molecular weight 176.22 g/mol [1]. This compound serves as a critical pharmaceutical intermediate in the convergent synthesis of two clinically established tyrosine kinase inhibitors: Imatinib (Gleevec®) and Nilotinib (Tasigna®), both approved for chronic myeloid leukemia (CML) treatment . The compound's core structural features include a pyridine ring, a dimethylamino enaminone moiety, and an α,β-unsaturated carbonyl system, which together confer distinct reactivity profiles enabling downstream heterocyclic assembly .

Why Not All 3-Pyridyl Enaminone Analogs Are Substitutable for CAS 55314-16-4 in GMP Synthesis


Substituting 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one with structurally similar enaminones or pyridyl chalcone analogs introduces material risks in regulated pharmaceutical manufacturing. The compound's specific substitution pattern (3-pyridyl attachment paired with the N,N-dimethyl enaminone group) is essential for correct regioselectivity during condensation with the guanidine-bearing intermediate in both Imatinib and Nilotinib synthetic routes [1]. Positional isomers (e.g., 2-pyridyl or 4-pyridyl variants) or analogs with different amine substituents (e.g., morpholino, pyrrolidino) exhibit altered electronic properties and steric profiles, leading to different reaction kinetics, potential impurity profiles, and in some cases, complete failure to form the desired pyrimidine ring [2]. Furthermore, the compound's established status as an EP Impurity A for Imatinib Mesylate necessitates traceable, high-purity sourcing for both API manufacturing and analytical reference standard applications [3].

Quantitative Evidence Differentiating CAS 55314-16-4 from Conventional Enaminone Alternatives


Reaction Efficiency Comparison: 92-95% vs. 75-82% in Heterocyclic Condensation

In head-to-head process comparison data, optimized-grade 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one achieves reaction efficiencies of 92-95% in condensation reactions forming pyrimidine cores, compared to 75-82% efficiency observed with conventional alternative enaminone reagents under equivalent conditions . This represents a relative efficiency gain of approximately 13-20 percentage points, translating to reduced raw material consumption and lower downstream purification burden.

Reaction efficiency Process chemistry API intermediate

Thermal Stability: Stable to 150°C vs. Degradation at 110°C for Unoptimized Enaminones

Direct comparative thermal stability testing demonstrates that the optimized crystalline form of 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one remains stable without degradation up to 150°C, whereas conventional alternative enaminone reagents exhibit observable degradation beginning at 110°C under identical thermal ramp conditions . This 40°C expanded thermal window provides enhanced process safety margins during exothermic condensation reactions and permits more aggressive solvent removal protocols without compromising intermediate integrity.

Thermal stability Process robustness Scale-up safety

Synthetic Yield Range: 50.8% to 92.6% Across Multiple Validated Routes

Multiple independently reported synthetic methods for preparing 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one document yields ranging from 50.8% to 92.6%, depending on reaction conditions and isolation protocols [1][2]. Method 2 (3-acetylpyridine with DMF-DMA in xylene at 140°C) achieves 92.6% yield with recrystallization to 81-82°C melting point [1]. Method 3 (ethanol reflux) yields 50.8% crystalline product [1]. Method using tris(dimethylamino)methane in benzene achieves quantitative conversion with reported yields exceeding 90% [3]. This breadth of validated literature precedent offers procurement teams multiple established routes for in-house synthesis verification.

Synthetic yield Process optimization Literature reproducibility

Dual-Approved API Intermediate Status: Validated in Imatinib and Nilotinib Commercial Routes

Unlike the majority of enaminone analogs that remain at the preclinical or research stage, 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one is a documented intermediate in the commercial manufacturing routes of two FDA/EMA-approved tyrosine kinase inhibitors: Imatinib (first approved 2001) and Nilotinib (first approved 2007) [1]. The compound undergoes condensation with 3-guanidino-4-methylbenzoate intermediates to form the central pyrimidine scaffold of both drugs . This dual-validation across separate commercial products represents an established regulatory and supply chain precedent that unproven structural analogs lack, reducing procurement and qualification risk for GMP manufacturing organizations.

Pharmaceutical intermediate Regulatory precedent Supply chain qualification

High-Value Application Scenarios for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 55314-16-4)


GMP Manufacturing of Imatinib Mesylate API and Generic Formulations

Procurement teams supporting commercial-scale Imatinib synthesis should prioritize 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one as the validated enaminone intermediate. The compound's established reaction efficiency of 92-95% and thermal stability to 150°C provide measurable advantages in process robustness and cost of goods reduction. The total synthetic route from 2-nitro-4-iodotoluene through this intermediate to Imatinib achieves 78.4% overall yield at industrial scale , and supplier documentation of batch-to-batch consistency is essential for regulatory dossier maintenance.

Nilotinib Process Development and Scale-Up Operations

Organizations developing or optimizing Nilotinib manufacturing processes benefit from the same thermal stability (150°C tolerance) and reaction efficiency advantages (92-95%) documented for this compound. The condensation step with 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide intermediate has been validated in published process research [1], with downstream Nilotinib yields of 92.5% and purity of 99.1% reported when using this intermediate . The enhanced thermal window supports more aggressive solvent removal and higher-temperature coupling conditions without intermediate degradation.

Analytical Reference Standard and Impurity Profiling for Imatinib Quality Control

This compound is formally designated as Imatinib Mesilate EP Impurity A [2], making it an essential procurement item for analytical development and quality control laboratories supporting Imatinib manufacturing. Sourcing high-purity material (≥98% by HPLC) with full certificate of analysis documentation is critical for method validation, system suitability testing, and stability-indicating assay development. Unlike generic enaminones, this specific compound has established identity criteria, chromatographic behavior, and acceptance thresholds within compendial monographs, eliminating the method development burden associated with uncharacterized analogs.

Academic and Industrial Heterocyclic Chemistry Research Requiring Pyrimidine Scaffolds

Research groups investigating novel kinase inhibitors or pyrimidine-based bioactive molecules can leverage this compound's well-documented synthetic versatility. With multiple published synthetic protocols yielding between 50.8% and 92.6% [3], researchers can select methods aligned with their available equipment and purity requirements. The compound's reactivity with amidines, guanidines, and hydrazines to form pyrimidines and pyrazoles is established [3], enabling rapid analog generation for structure-activity relationship studies. Procurement of research-grade material with analytical characterization data reduces synthetic troubleshooting time and accelerates hit-to-lead campaigns.

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